2-Bromopyrene

概要

説明

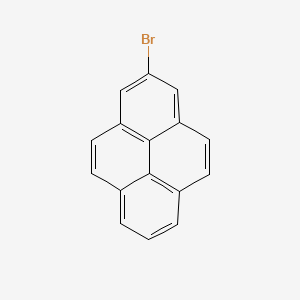

2-Bromopyrene is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a bromine atom attached to the second carbon of the pyrene ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrene typically involves the bromination of pyrene. One common method employs N-bromosuccinimide (NBS) in chloroform at temperatures ranging from 15 to 20 degrees Celsius over a 24-hour period, resulting in a high yield of 96% . Another approach involves the use of molecular bromine (Br2) or a bromine-hydrogen peroxide system (Br2/H2O2) under varying conditions depending on the specific isomer being synthesized .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 2-Bromopyrene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

Oxidation: The compound can be oxidized to form pyrenequinones.

Reduction: Reduction reactions can convert this compound to pyrene or other derivatives.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as alkyl halides, acyl halides, and nitrating agents are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

Electrophilic Aromatic Substitution: Various substituted pyrenes depending on the electrophile used.

Oxidation: Pyrenequinones and other oxidized derivatives.

Reduction: Pyrene and reduced pyrene derivatives.

科学的研究の応用

2-Bromopyrene has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of other pyrene derivatives and functionalized materials.

Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Environmental Studies: Employed as a probe to study the behavior of polycyclic aromatic hydrocarbons in the environment.

Biology and Medicine: Investigated for its potential interactions with biological molecules and its role in studying carcinogenicity of polycyclic aromatic hydrocarbons.

作用機序

The mechanism of action of 2-Bromopyrene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atom’s presence enhances the compound’s reactivity, allowing it to participate in diverse chemical transformations. The pathways involved include the activation of the aromatic ring and subsequent substitution or addition reactions .

類似化合物との比較

- 1-Bromopyrene

- 2,7-Dibromopyrene

- 1,6-Dibromopyrene

- 1,8-Dibromopyrene

- 1,3-Dibromopyrene

- 1,7-Dibromopyrene

- 1,3,6-Tribromopyrene

- 1,3,6,8-Tetrabromopyrene

Comparison: 2-Bromopyrene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other bromopyrene isomers, this compound offers distinct advantages in synthetic routes and functionalization strategies, making it a valuable intermediate in various chemical processes .

生物活性

2-Bromopyrene is a halogenated polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity and potential environmental impact. This article provides a comprehensive overview of the biological effects, synthesis methods, and relevant research findings associated with this compound.

This compound can be synthesized through various bromination methods involving pyrene as the starting material. Common procedures include:

- Bromination in Nitrobenzene : Conducted at 120 °C, this method consistently yields high percentages (94-99%) of brominated products, including this compound .

- Use of BTMABr3 : This method employs benzyltrimethylammonium tribromide and calcium carbonate in dichloromethane/methanol mixtures, achieving moderate yields .

The synthesis process can be optimized by adjusting reaction conditions such as temperature and solvent choice, which significantly influence yield and purity.

2.1. Toxicity and Environmental Impact

Studies have indicated that this compound exhibits significant toxicity to aquatic organisms. For instance, it has been shown to inhibit the growth of various bacterial strains, impacting microbial communities in contaminated environments . The compound's persistence in the environment raises concerns about its accumulation in aquatic ecosystems.

2.2. Genotoxicity

Research has demonstrated that this compound possesses genotoxic properties, leading to DNA damage in human cell lines. This genotoxicity is attributed to the formation of reactive oxygen species (ROS) during metabolism, which can result in oxidative stress .

2.3. Carcinogenic Potential

The carcinogenic potential of this compound has been investigated through several studies. It is believed to act as a pro-carcinogen, requiring metabolic activation to exert its carcinogenic effects. The compound has been linked to tumorigenesis in animal models, highlighting the need for further research into its long-term effects on human health .

3. Case Studies and Research Findings

Several key studies have contributed to understanding the biological activity of this compound:

- Study on Aquatic Toxicity : A study assessed the impact of this compound on fish species, revealing significant mortality rates at concentrations as low as 10 µg/L over a 96-hour exposure period .

- Genotoxicity Assessment : In vitro experiments using human lymphocytes demonstrated that exposure to this compound resulted in increased levels of micronuclei formation, indicating DNA damage .

- Carcinogenic Assessment : A long-term study on mice showed that exposure to this compound led to an increased incidence of lung tumors, reinforcing its classification as a potential carcinogen .

4. Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Findings | Reference |

|---|---|---|

| Aquatic Toxicity | Mortality in fish at 10 µg/L | |

| Genotoxicity | Increased micronuclei formation in lymphocytes | |

| Carcinogenic Assessment | Increased lung tumors in mice |

5. Conclusion

The biological activity of this compound highlights its potential risks to environmental health and human safety. Its toxicological profile necessitates further investigation into its mechanisms of action and long-term effects on ecosystems and human populations. Continued research is essential for developing strategies to mitigate its impact and inform regulatory policies regarding halogenated PAHs.

特性

IUPAC Name |

2-bromopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVOKXARZCJTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)Br)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169076 | |

| Record name | Pyrene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1714-27-8 | |

| Record name | Pyrene, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001714278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。